3-(tert-Butyl)thiophene-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-tert-butylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-9(2,3)6-4-5-12-7(6)8(10)11/h4-5H,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKRAYDNEYNKOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(SC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Routes for 3 Tert Butyl Thiophene 2 Carboxylic Acid
Direct Functionalization Strategies
Direct functionalization offers an efficient pathway to synthesize 3-(tert-butyl)thiophene-2-carboxylic acid by directly modifying the thiophene (B33073) core.
Grignard reactions are a cornerstone of organic synthesis for forming carbon-carbon bonds. This approach utilizes a Grignard reagent to introduce the tert-butyl group.
A common method for the synthesis of this compound involves the reaction of tert-butyl magnesium chloride with a thiophenecarboxylic acid chloride. In this nucleophilic acyl substitution reaction, the tert-butyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the acid chloride. A subsequent acidic workup is necessary to protonate the resulting intermediate, yielding the final carboxylic acid product. The bulky tert-butyl group is thereby installed on the thiophene ring.
To maximize the yield and purity of the final product, careful optimization of the reaction conditions is essential. Key parameters that are typically fine-tuned include the solvent, temperature, and the ratio of reactants. Ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are commonly employed as they effectively solvate the magnesium in the Grignard reagent, enhancing its reactivity.
The reaction is often initiated at a low temperature, such as 0 °C, and then gradually warmed to room temperature to maintain control over the reaction rate and minimize the formation of side products. The stoichiometry of the reactants is also a critical factor. While a slight excess of the Grignard reagent can drive the reaction to completion, a large excess may lead to unwanted byproducts.
Table 1: Optimized Grignard Reaction Conditions
| Parameter | Condition | Rationale |
| Solvent | Tetrahydrofuran (THF) or Diethyl Ether | Solvates and stabilizes the Grignard reagent, promoting reactivity. |
| Temperature | 0 °C to Room Temperature | Ensures a controlled reaction rate and minimizes side product formation. |
| Reagent Stoichiometry | Slight excess of tert-butyl magnesium chloride | Drives the reaction towards completion of the desired product. |
| Work-up | Acidic (e.g., dilute HCl) | Protonates the intermediate to yield the final carboxylic acid. |
An alternative synthetic route involves a two-step sequence: the initial introduction of the tert-butyl group via Friedel-Crafts alkylation, followed by the addition of the carboxylic acid group.
The first step is the Friedel-Crafts alkylation of the thiophene ring using tert-butyl chloride in the presence of a Lewis acid catalyst. Common catalysts for this electrophilic aromatic substitution include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). cerritos.edu The reaction generates a tert-butyl carbocation, which then attacks the electron-rich thiophene ring. This alkylation can result in a mixture of isomers, and reaction conditions can be tailored to favor the formation of the desired 3-tert-butylthiophene (B158951) intermediate. However, the use of strong Lewis acids like aluminum chloride can sometimes lead to undesirable side reactions due to the relative instability of the thiophene ring. google.com
Once 3-tert-butylthiophene is synthesized and isolated, the carboxylic acid group is introduced at the 2-position. A widely used method for this transformation is lithiation followed by quenching with carbon dioxide. beilstein-journals.org The 3-tert-butylthiophene is treated with a strong base, typically n-butyllithium, which selectively removes a proton from the 2-position of the thiophene ring to form a lithiated intermediate. This nucleophilic species is then reacted with solid carbon dioxide (dry ice) to form a lithium carboxylate salt. Finally, acidification of the salt yields this compound. libretexts.org
Table 2: Friedel-Crafts Alkylation and Carboxylation Sequence
| Step | Reagents | Intermediate/Product |
| Friedel-Crafts Alkylation | Thiophene, tert-Butyl Chloride, Lewis Acid (e.g., AlCl₃) | 3-tert-Butylthiophene |
| Carboxylation | 3-tert-Butylthiophene, n-Butyllithium, Carbon Dioxide (CO₂), Acid | This compound |
Palladium-Catalyzed Carbonylation Routes
Palladium-catalyzed carbonylation represents a powerful tool in organic synthesis for the introduction of a carboxyl group onto an aromatic scaffold. rsc.org This method is particularly relevant for the synthesis of thiophene carboxylic acids from halogenated precursors.
The direct carbonylation of halogenated thiophenes is a key method for producing thiophene-carboxylic acids. This transformation typically involves the reaction of a halo-thiophene with carbon monoxide (CO) in the presence of a palladium catalyst. While direct C-H bond activation for carbonylation is an emerging field, the carbonylation of pre-functionalized substrates like halogenated thiophenes remains a common and reliable strategy. rsc.orgresearchgate.net Pioneering work in the 1990s demonstrated the feasibility of palladium-promoted direct carbonylation of thiophenes, although these early examples often required excess substrate and resulted in low yields. researchgate.netrsc.org
The general approach involves the oxidative addition of the halo-thiophene to a palladium(0) species, followed by CO insertion into the resulting palladium-carbon bond and subsequent nucleophilic attack (often by water or an alcohol) to release the carboxylic acid or ester product and regenerate the catalyst. The reaction is conducted under pressure with a mixture of carbon monoxide and, in some modern variations, air or another oxidant to facilitate the catalytic cycle. nih.gov For instance, the synthesis of benzo[b]thiophene-3-carboxylic esters has been achieved through a palladium iodide-catalyzed oxidative cyclization–alkoxycarbonylation sequence under a 4:1 mixture of CO and air at 40 atm. nih.gov
Table 1: Examples of Palladium-Catalyzed Carbonylation for Thiophene Derivatives
| Starting Material | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Ethylthiophene | Pd(OAc)₂ / p-Benzoquinone | CO (20 atm) / CO₂ (1 atm) | 5-Ethylthiophene-2-carboxylic acid | 75% | rsc.org |
This interactive table summarizes conditions and yields for palladium-catalyzed carbonylation reactions leading to thiophene-based carboxylic acids and esters. Note that the first entry is a C-H activation example, illustrating the general conditions, while the second shows a related fused-ring system synthesis.
The efficiency and selectivity of palladium-catalyzed carbonylation reactions are critically dependent on the catalyst system, which includes the palladium source and, crucially, the associated ligands. The choice of ligand can influence catalyst stability, reactivity, and selectivity by modifying the electronic and steric properties of the metal center. acs.org For C-H activation/carboxylation, mono-N-protected amino acids have been identified as effective ligands. acs.org
Catalyst optimization is paramount for achieving high yields and preventing catalyst decomposition, a common issue in palladium-catalyzed carbonylations. rsc.orgresearchgate.net A significant advancement has been the discovery that conducting these reactions under a binary CO/CO₂ gas system can suppress the thermal decomposition of the active palladium species into inactive palladium black. rsc.orgresearchgate.netrsc.org This enhanced catalyst stability allows for highly efficient conversions with catalyst loadings as low as 1 mol%. rsc.orgresearchgate.net The use of a stoichiometric oxidant, such as p-benzoquinone (p-BQ), is also crucial for regenerating the high-valent palladium species required for C-H activation steps, leading to quantitative yields in some cases. rsc.orgrsc.org In ligand-less systems for direct arylation of thiophenes, it has been observed that low palladium concentrations (0.1–0.001 mol%) are optimal to prevent the formation of inactive palladium black. rsc.org
Routes Involving Thiophene Ring Assembly and Subsequent Functionalization
An alternative to modifying an existing thiophene ring is to construct the heterocyclic core from acyclic precursors. This approach allows for the strategic placement of functional groups during the ring-forming process.
Classical methods for synthesizing the thiophene ring often involve the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, in what is known as the Paal-Knorr thiophene synthesis. derpharmachemica.comwikipedia.orgpharmaguideline.com Another prominent method is the Gewald aminothiophene synthesis, which involves the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base to yield a 2-aminothiophene. derpharmachemica.comwikipedia.org
More contemporary approaches focus on the cyclization of functionalized alkynes. nih.gov These methods offer high regioselectivity and atom economy. nih.gov For example, iodine-induced 5-endo-dig cyclization of S-containing alkyne substrates can be followed by dehydration and aromatization to yield substituted thiophenes. nih.gov Similarly, palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols provides a direct route to the thiophene core. nih.gov Electrophilic cyclization reactions of alkynyl thioanisoles using various electrophiles like I₂, ICl, or Br₂ are also effective for constructing fused thiophene systems like benzo[b]thiophenes. nih.gov
Once the thiophene ring is formed, the required tert-butyl and carboxyl groups can be introduced through a sequence of functionalization reactions. Thiophene undergoes electrophilic substitution, allowing for the introduction of various groups. derpharmachemica.com For instance, a Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst can install the tert-butyl group onto the thiophene ring. This can be followed by a carboxylation step, such as lithiation with butyl lithium followed by quenching with carbon dioxide, to introduce the carboxylic acid functionality. wikipedia.org
A sophisticated strategy that combines aspects of ring functionalization and subsequent modification is the iodolactonization of 3-alkynylthiophene-2-carboxylic acids. unipa.it This intramolecular cyclization reaction provides a powerful method for synthesizing fused heterocyclic systems that can serve as precursors to highly substituted thiophenes. unipa.itresearchgate.net
The reaction proceeds by treating a 3-alkynylthiophene-2-carboxylic acid with molecular iodine (I₂) and a mild base like sodium bicarbonate (NaHCO₃). unipa.it The process involves the electrophilic attack of iodine on the alkyne, forming an intermediate iodonium (B1229267) ion. The adjacent carboxylic acid group then acts as an intramolecular nucleophile, attacking the iodonium ion in a 6-endo-dig cyclization. unipa.itwikipedia.org This pathway is highly regioselective, affording 4-iodo-7H-thieno[2,3-c]pyran-7-ones in good to excellent yields. unipa.it For a substrate like 3-(3,3-dimethylbut-1-yn-1-yl)thiophene-2-carboxylic acid (the alkyne precursor to the tert-butyl group), this reaction proceeds with a 73% yield. The resulting iodinated fused lactone is a versatile intermediate that can be further modified.
Table 2: Iodolactonization of 3-Alkynylthiophene-2-carboxylic Acids
| Substrate (R group on alkyne) | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Phenyl | I₂, NaHCO₃, MeCN | 4-Iodo-6-phenyl-7H-thieno[2,3-c]pyran-7-one | 96% | unipa.it |
| n-Propyl | I₂, NaHCO₃, MeCN | 4-Iodo-6-propyl-7H-thieno[2,3-c]pyran-7-one | 82% | unipa.it |
| Cyclohexyl | I₂, NaHCO₃, MeCN | 6-Cyclohexyl-4-iodo-7H-thieno[2,3-c]pyran-7-one | 85% | unipa.it |
This interactive table details the yields for the iodolactonization reaction with various alkyne substituents, demonstrating the versatility of the method.
Introduction of tert-Butyl and Carboxyl Moieties via Multistep Sequences
Regioselective Introduction of tert-Butyl Groups
The precise placement of the tert-butyl group at the C-3 position of the thiophene ring is a key challenge in the synthesis of this compound. Friedel-Crafts alkylation is a common method for introducing alkyl groups to aromatic rings. In the context of thiophene, this reaction typically involves reacting thiophene with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. However, Friedel-Crafts reactions on thiophene can sometimes lead to a mixture of isomers and polysubstituted products. Therefore, achieving high regioselectivity for the 3-position requires careful control of reaction conditions.
Another approach involves the use of organometallic reagents. For instance, direct lithiation of the thiophene ring followed by quenching with an appropriate electrophile can provide a regioselective route to substituted thiophenes. researchgate.net
A validated method for synthesizing related structures involves the iodolactonization of 3-alkynylthiophene-2-carboxylic acids. In this multi-step process, the tert-butyl group is introduced via a triple-bond alkylation. This method offers good regioselectivity, with reported yields of 73% for tert-butyl derivatives.
| Method | Reagents | Key Features |
| Friedel-Crafts Alkylation | Thiophene, tert-butyl chloride, Lewis acid (e.g., AlCl3) | Direct introduction of the tert-butyl group. |
| Iodolactonization | 3-alkynylthiophene-2-carboxylic acids, Iodine | Multi-step process with good regioselectivity. |
Industrial Scale Preparative Considerations
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on scalability, economic viability, and process efficiency.
Both Grignard reactions and Friedel-Crafts alkylation are established and scalable processes in the chemical industry.
Grignard Reactions: A common route to this compound involves the use of a Grignard reagent. This could entail the reaction of a tert-butyl magnesium halide with a suitable thiophene-2-carboxylic acid derivative. Grignard reactions are widely used in industrial synthesis due to their versatility and the relatively low cost of starting materials. However, they require anhydrous conditions and careful handling of the reactive organometallic species.
Friedel-Crafts Processes: Friedel-Crafts alkylation, as mentioned earlier, is another industrially relevant method. The scalability of this process depends on factors such as catalyst efficiency, product separation, and management of byproducts. The use of strong Lewis acids like aluminum chloride can present challenges in terms of waste disposal and equipment corrosion. google.com
The economic feasibility of producing this compound on a large scale hinges on the development of cost-effective synthetic strategies. This involves optimizing reaction conditions to maximize yield and minimize waste, as well as exploring alternative, more sustainable methodologies.
Recent advancements in the synthesis of thiophene derivatives have focused on improving regioselectivity, efficiency, and the use of more environmentally friendly catalysts. bohrium.comnih.gov Metal-catalyzed cross-coupling reactions and one-pot procedures are being explored to streamline synthetic sequences and reduce production costs. bohrium.com For instance, the development of robust catalytic systems that can operate under milder conditions and with lower catalyst loadings is a key area of research. nih.gov
Advanced Chemical Transformations and Reaction Mechanisms of 3 Tert Butyl Thiophene 2 Carboxylic Acid
Electrophilic and Nucleophilic Substitution Reactions on the Thiophene (B33073) Ring
The thiophene ring is inherently electron-rich and typically undergoes electrophilic aromatic substitution (SEAr) more readily than benzene (B151609), with a strong preference for substitution at the α-positions (2- and 5-positions). pearson.com However, the substituents on the 3-(tert-butyl)thiophene-2-carboxylic acid molecule introduce complex directing effects that control the regiochemical outcome of these reactions.
In 3-substituted thiophenes, the primary sites for electrophilic attack are the 2- and 5-positions, which are more activated than the 4-position. researchgate.net For this compound, the 2-position is already occupied by the carboxylic acid group. Consequently, electrophilic substitution is strongly directed to the vacant 5-position.
The regioselectivity of SEAr reactions is dictated by the stability of the intermediate carbocation (the arenium ion or sigma complex). nih.govlibretexts.org Attack at the 5-position of a 2,3-disubstituted thiophene leads to a more stabilized intermediate compared to attack at the 4-position. The carboxyl group, being electron-withdrawing, deactivates the ring, particularly the adjacent 3-position and the 5-position to a lesser extent, making electrophilic attack more difficult compared to unsubstituted thiophene. numberanalytics.com Despite this deactivation, the inherent high reactivity of the thiophene ring allows substitution to occur, primarily at the most favorable C5 position. pearson.comresearchgate.net
The final regiochemical outcome of electrophilic substitution is a result of the combined electronic and steric influences of both the tert-butyl and carboxylic acid groups. nih.gov
Electronic Effects : The tert-butyl group is an activating group that donates electron density to the aromatic ring through an inductive effect. stackexchange.com This effect tends to direct incoming electrophiles to the ortho and para positions. In the context of the thiophene ring, this corresponds to the 2- and 4-positions relative to the tert-butyl group. Conversely, the carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature. numberanalytics.com It directs incoming electrophiles to the 4- and 5-positions.
Steric Effects : The most significant influence of the tert-butyl group is its substantial steric bulk. numberanalytics.com This steric hindrance severely impedes the approach of an electrophile to the adjacent 2- and 4-positions. numberanalytics.comyoutube.com While the 2-position is already substituted, the steric hindrance at the 4-position is pronounced, effectively blocking it from attack by most electrophiles.
The synergy of these effects leads to a high degree of regioselectivity. The attack at the 4-position is disfavored both sterically by the tert-butyl group and electronically by the meta-directing carboxylic acid group. Therefore, the 5-position remains the only sterically accessible and electronically viable site for electrophilic aromatic substitution. researchgate.net
| Position | Electronic Effect of tert-Butyl (Activating, o,p-directing) | Electronic Effect of -COOH (Deactivating, m-directing) | Steric Effect of tert-Butyl | Overall Outcome |
|---|---|---|---|---|
| 4 | Favored (ortho) | Favored (meta) | Strongly Disfavored | Highly Unlikely |
| 5 | Neutral | Favored (meta) | Favored (unhindered) | Major Product |
Oxidation and Reduction Pathways
The sulfur heteroatom in the thiophene ring is susceptible to oxidation, while the carboxylic acid group can be targeted for reduction.
The sulfur atom in this compound can be oxidized sequentially to form the corresponding sulfoxide (B87167) and then the sulfone. This transformation is a common reaction for thiophene and its derivatives. nih.gov The oxidation is typically carried out using oxidizing agents such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst. nih.govnih.gov
The reaction proceeds in a stepwise manner:
Oxidation to Sulfoxide : The first oxidation step converts the sulfide (B99878) (the thiophene sulfur) into a sulfoxide. By carefully controlling the reaction conditions, such as the stoichiometry of the oxidizing agent, the reaction can often be stopped at this stage. organic-chemistry.orgresearchgate.net
Oxidation to Sulfone : With a stronger oxidizing agent or an excess of the reagent, the intermediate sulfoxide is further oxidized to the corresponding sulfone. organic-chemistry.org
The rate of oxidation is influenced by the electronic properties of the substituents on the thiophene ring. Electron-donating groups generally increase the rate of the first oxidation step (sulfide to sulfoxide) by making the sulfur atom more nucleophilic. nih.gov
| Starting Material | Reaction | Product Name |
|---|---|---|
| This compound | [O], controlled | 3-(tert-Butyl)thiophene-1-oxide-2-carboxylic acid |
| 3-(tert-Butyl)thiophene-1-oxide-2-carboxylic acid | [O], excess | 3-(tert-Butyl)thiophene-1,1-dioxide-2-carboxylic acid |
The reduction of this compound can lead to the formation of thiol derivatives. The direct conversion of carboxylic acids to thiols is a recognized synthetic transformation, although it can be challenging because free thiols are often incompatible with the radical intermediates formed during decarboxylation. nih.govresearchgate.net Modern photocatalytic methods have been developed to achieve this conversion directly from unprotected acids by using specific thionocarbonate reagents that protect the thiol group until the radical process is complete. nih.gov This process would ultimately yield 3-(tert-butyl)-2-(mercaptomethyl)thiophene, assuming a reduction-decarboxylation pathway, or other related thiols depending on the specific reagents and reaction mechanism employed.
Derivatization Chemistry of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a versatile functional handle that allows for a wide range of derivatization reactions, primarily through nucleophilic acyl substitution. masterorganicchemistry.com These reactions involve the attack of a nucleophile on the carbonyl carbon, leading to the replacement of the hydroxyl group. The poor leaving group ability of the -OH group often necessitates its conversion into a better leaving group or activation of the carbonyl. libretexts.org
Common derivatizations include:
Formation of Acid Chlorides : Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the more reactive 3-(tert-butyl)thiophene-2-carbonyl chloride. This acid chloride is a valuable intermediate for synthesizing esters and amides under mild conditions. libretexts.org
Esterification : Direct reaction with an alcohol under acidic conditions (Fischer esterification) yields the corresponding ester. This is an equilibrium process driven to completion by removing water or using an excess of the alcohol. libretexts.org Alternatively, esters can be formed by reacting the acid chloride with an alcohol or by reacting the carboxylate salt with an alkyl halide. google.com
Amide Formation : Amides are typically synthesized by reacting the carboxylic acid with an amine. Due to the acid-base reaction between the two components, direct heating is often required. libretexts.org More commonly, the reaction is facilitated by coupling agents or by first converting the carboxylic acid to a more reactive derivative like an acid chloride. masterorganicchemistry.comthermofisher.com
| Product Type | Typical Reagents | General Product Structure |
|---|---|---|
| Acid Chloride | SOCl₂, (COCl)₂ | 3-(tert-Butyl)thiophene-2-carbonyl chloride |
| Ester | R'OH, H⁺ (Fischer) | Alkyl 3-(tert-butyl)thiophene-2-carboxylate |
| Amide | R'R''NH, coupling agent or via acid chloride | N-substituted 3-(tert-butyl)thiophene-2-carboxamide |
Esterification Reactions
Esterification of this compound is a fundamental transformation that enhances the lipophilicity of the molecule and provides a versatile handle for further functionalization. The reaction typically involves the condensation of the carboxylic acid with an alcohol under acidic conditions or through activation of the carboxyl group.
Standard Fischer esterification conditions, employing an excess of the alcohol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), can be utilized to produce the corresponding esters. For instance, reaction with methanol (B129727) or ethanol (B145695) under these conditions would yield methyl 3-(tert-butyl)thiophene-2-carboxylate and ethyl 3-(tert-butyl)thiophene-2-carboxylate, respectively. The bulky tert-butyl group at the 3-position can sterically hinder the approach of the alcohol, potentially requiring longer reaction times or higher temperatures compared to unhindered thiophene-2-carboxylic acids.
Alternatively, for more sensitive alcohols or to avoid harsh acidic conditions, the carboxylic acid can be activated using coupling agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), facilitate ester formation under milder conditions. Another efficient method involves the conversion of the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol.
Table 1: Exemplary Esterification Reactions of Thiophene-2-Carboxylic Acid Derivatives
| Ester Product | Alcohol/Reagents | Catalyst/Conditions | Notes |
|---|---|---|---|
| Methyl 3-(tert-butyl)thiophene-2-carboxylate | Methanol (excess) | H₂SO₄ (catalytic), Reflux | Standard Fischer-Speier esterification conditions. |
| tert-Butyl 3-(tert-butyl)thiophene-2-carboxylate | tert-Butanol, DCC | DMAP, CH₂Cl₂ | Steglich esterification for hindered alcohols. |
| Phenyl 3-(tert-butyl)thiophene-2-carboxylate | Phenol, SOCl₂ then Pyridine | Two-step process via acyl chloride | Suitable for forming esters of less nucleophilic phenols. |
Amidation Reactions for Diverse Functional Group Incorporation
Amidation of this compound is a key strategy for introducing a wide range of functional groups, significantly expanding the chemical space for this scaffold. The synthesis of thiophene-2-carboxamides is of particular interest in medicinal chemistry, as the amide bond is a common feature in biologically active molecules. researchgate.netdntb.gov.ua
The most common method for amide bond formation involves the activation of the carboxylic acid with a coupling agent, followed by the addition of a primary or secondary amine. A variety of coupling agents can be employed, including carbodiimides (DCC, EDC), phosphonium (B103445) salts (BOP, PyBOP), and uronium salts (HBTU, HATU). The choice of coupling agent and reaction conditions can be optimized to achieve high yields and minimize side reactions, even with sterically hindered or electronically deactivated amines. For example, the reaction of this compound with a substituted aniline (B41778) in the presence of HATU and a non-nucleophilic base like diisopropylethylamine (DIPEA) in a polar aprotic solvent such as dimethylformamide (DMF) provides a reliable route to N-aryl amides.
Table 2: Representative Amidation Reactions and Coupling Agents
| Amine | Coupling Agent | Base | Solvent | Product |
|---|---|---|---|---|
| Aniline | HBTU | DIPEA | DMF | N-phenyl-3-(tert-butyl)thiophene-2-carboxamide |
| Benzylamine | EDC/HOBt | Triethylamine | CH₂Cl₂ | N-benzyl-3-(tert-butyl)thiophene-2-carboxamide |
| Morpholine | SOCl₂, then amine | Pyridine | Toluene | 4-(3-(tert-butyl)thiophene-2-carbonyl)morpholine |
Conversion to Carbamates via Isocyanate Intermediates
The conversion of this compound into carbamates proceeds through the formation of a highly reactive isocyanate intermediate, typically via a Curtius rearrangement. recercat.catorganic-chemistry.orgresearchgate.net This transformation provides a pathway to introduce nitrogen-based functional groups at the 2-position of the thiophene ring, effectively converting a carboxylic acid into an amino group surrogate.
The process begins with the conversion of the carboxylic acid to an acyl azide (B81097). This can be achieved by first forming the acyl chloride with thionyl chloride or oxalyl chloride, followed by reaction with sodium azide. A more direct, one-pot method involves the use of diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine. researchgate.net
Upon heating, the acyl azide undergoes the Curtius rearrangement, losing nitrogen gas (N₂) to form the corresponding 3-(tert-butyl)thiophen-2-yl isocyanate. This isocyanate is not typically isolated but is trapped in situ with a suitable nucleophile. recercat.catorganic-chemistry.org Reaction with an alcohol, such as tert-butanol, yields the corresponding tert-butyl carbamate (B1207046) (Boc-protected amine). nih.gov This reaction is known to proceed with complete retention of the stereochemistry of the migrating group. researchgate.netresearchgate.net
Reaction Scheme: Curtius Rearrangement for Carbamate Synthesis
Acyl Azide Formation: this compound + DPPA, Et₃N → 3-(tert-Butyl)thiophene-2-carbonyl azide
Isocyanate Formation (Rearrangement): 3-(tert-Butyl)thiophene-2-carbonyl azide + Heat (Δ) → 3-(tert-Butyl)thiophen-2-yl isocyanate + N₂
Carbamate Formation (Trapping): 3-(tert-Butyl)thiophen-2-yl isocyanate + R-OH → N-(3-(tert-butyl)thiophen-2-yl)carbamate
A study on the synthesis of tert-butyl N-(thiophen-2-yl)carbamate demonstrated that thiophene-2-carbonyl azide, when heated with tert-butyl alcohol in toluene, successfully yields the desired carbamate product. nih.gov This provides a strong precedent for the successful application of this methodology to the 3-tert-butyl substituted analogue.
Coupling Reactions for Extended Conjugated Systems
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing C-C bonds and extending the conjugated systems of aromatic compounds like this compound and its derivatives. These reactions enable the synthesis of complex molecules with tailored electronic and photophysical properties.
Suzuki-Miyaura Cross-Coupling Reactions for Arylation
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. berkeley.edunih.gov To apply this reaction to the this compound scaffold for arylation, a halogen atom is typically required on the thiophene ring. For instance, bromination of a 3-(tert-butyl)thiophene-2-carboxylate ester at the 4- or 5-position would provide a suitable substrate for subsequent Suzuki-Miyaura coupling.
The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the thiophene-halide bond, transmetalation of the aryl group from the boronic acid (or its ester) to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. nih.gov The reaction requires a base, such as sodium carbonate or potassium phosphate, to facilitate the transmetalation step.
Research on the Suzuki-Miyaura arylation of various dibromothiophenes has shown that palladium acetate (B1210297) (Pd(OAc)₂) with triphenylphosphine (B44618) (PPh₃) is an effective catalytic system. researchgate.net This methodology can be applied to couple arylboronic acids with halogenated derivatives of this compound, leading to the synthesis of complex biaryl and heteroaryl structures. The bulky tert-butyl group may influence the reaction kinetics but generally does not prevent the coupling.
Table 3: Typical Conditions for Suzuki-Miyaura Arylation of Bromothiophenes
| Thiophene Substrate | Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent |
|---|---|---|---|---|---|
| 4-Bromo-3-(tert-butyl)thiophene-2-carboxylate | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O |
| 5-Bromo-3-(tert-butyl)thiophene-2-carboxylate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/H₂O |
Stille Coupling Strategies
The Stille coupling reaction provides another powerful method for C-C bond formation, involving the reaction of an organotin (stannane) compound with an organic halide or triflate, catalyzed by palladium. wikipedia.orgthermofisher.com A key advantage of the Stille reaction is the stability and tolerance of organostannane reagents to a wide variety of functional groups. thermofisher.com
For the synthesis of extended conjugated systems based on this compound, one of two main strategies can be employed. The first involves the reaction of a halogenated 3-(tert-butyl)thiophene-2-carboxylate derivative with an arylstannane. The second, and often more versatile, approach is to prepare a 3-(tert-butyl)thienylstannane derivative and couple it with various aryl or heteroaryl halides. The stannane (B1208499) can be prepared by lithiation of a brominated thiophene followed by quenching with a trialkyltin chloride, such as tributyltin chloride.
The catalytic cycle is similar to that of the Suzuki coupling. wikipedia.org The development of bulky, electron-rich phosphine (B1218219) ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃), has significantly expanded the scope of the Stille reaction to include less reactive aryl chlorides. nih.gov Additives like copper(I) iodide (CuI) can also accelerate the reaction rate. harvard.edu
Palladium-Catalyzed C-C Bond Forming Reactions with Diazonium Salts
Arenediazonium salts are highly reactive electrophiles that can participate in palladium-catalyzed cross-coupling reactions to form C-C bonds. This method offers a valuable alternative to traditional coupling reactions, often proceeding under mild, base-free conditions. researchgate.net
A study by Cerdán et al. demonstrated the successful palladium-catalyzed Suzuki-Miyaura and Matsuda-Heck cross-couplings of 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate. researchgate.net This work provides a direct precedent for the functionalization of the thiophene ring at a position adjacent to the carboxylate group. In this process, the 3-aminothiophene precursor is converted into the diazonium salt, which is then coupled with an arylboronic acid (Suzuki-Miyaura type) or an alkene (Matsuda-Heck type).
Notably, these reactions can be performed at room temperature using a ligandless palladium catalyst like palladium acetate [Pd(OAc)₂] under aerobic conditions. researchgate.net It is also possible to perform the diazotization and cross-coupling in a one-pot sequence, avoiding the isolation of the potentially unstable diazonium salt. researchgate.net This strategy could be adapted for derivatives of this compound, allowing for the introduction of aryl or vinyl substituents at other positions on the thiophene ring, provided the corresponding amino-substituted precursor is available.
Intramolecular Cyclization Reactions Involving this compound Scaffolds
Intramolecular cyclization reactions of derivatives of this compound serve as a powerful tool for the synthesis of complex fused heterocyclic systems. These reactions, governed by the steric and electronic properties of the tert-butyl group and the reactivity of the carboxylic acid moiety or its derivatives, enable the construction of novel molecular architectures with potential applications in medicinal chemistry and materials science.
Formation of Fused Heterocyclic Systems
A significant application of intramolecular cyclization involving the this compound scaffold is the synthesis of thienopyranones, a class of fused heterocyclic compounds. Research has demonstrated that 3-alkynylthiophene-2-carboxylic acids, which can be derived from this compound, undergo regioselective cyclization to yield these bicyclic structures.
Specifically, the iodolactonization of 3-(3,3-dimethylbut-1-yn-1-yl)thiophene-2-carboxylic acid, a derivative where a tert-butyl group is attached to the alkyne, proceeds via a 6-endo-dig cyclization pathway. This reaction, typically carried out using molecular iodine (I₂) and a base such as sodium bicarbonate (NaHCO₃) in a solvent like acetonitrile (B52724) (MeCN), results in the formation of 5-(tert-butyl)-4-iodothienopyranone in good yield (73%). researchgate.net The bulky tert-butyl group plays a crucial role in directing the regioselectivity of this cyclization, favoring the formation of the six-membered ring of the thienopyranone system. In contrast, substrates with smaller substituents on the alkyne often lead to a mixture of products from both 6-endo-dig and 5-exo-dig cyclizations.
The successful synthesis of these fused systems highlights the utility of the this compound framework as a versatile building block in organic synthesis. The resulting iodinated thienopyranones can be further functionalized, for instance, through palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions, allowing for the introduction of additional molecular diversity. researchgate.net
| Starting Material | Reaction | Key Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-(3,3-dimethylbut-1-yn-1-yl)thiophene-2-carboxylic acid | Iodolactonization (6-endo-dig) | I₂, NaHCO₃ | 5-(tert-butyl)-4-iodothienopyranone | 73% |
Mechanistic Insights into Cyclization Processes
The mechanism of the intramolecular cyclization, particularly the iodolactonization of 3-alkynylthiophene-2-carboxylic acids, is an electrophilic cyclization process. longdom.org The reaction is initiated by the activation of the alkyne's triple bond by an electrophilic iodine species, which is generated in situ from molecular iodine.
The proposed mechanism for the regioselective 6-endo-dig iodolactonization of a 3-alkynylthiophene-2-carboxylic acid involves the following key steps researchgate.net:
Formation of an Iodonium (B1229267) Ion: The reaction commences with the electrophilic attack of iodine on the carbon-carbon triple bond of the alkyne substituent. This leads to the formation of a cyclic iodonium ion intermediate.
Nucleophilic Attack: The carboxylate group, formed by the deprotonation of the carboxylic acid by the base (e.g., NaHCO₃), then acts as an intramolecular nucleophile. It attacks one of the carbons of the iodonium ion. In the case of substrates with a bulky tert-butyl group on the alkyne, this attack preferentially occurs at the carbon that leads to the formation of a thermodynamically more stable six-membered ring, thus dictating the 6-endo-dig regioselectivity.
Ring Closure and Product Formation: The nucleophilic attack results in the closure of the pyranone ring and the formation of the final product, the 4-iodothienopyranone.
The steric hindrance imposed by the tert-butyl group is believed to stabilize the transition state leading to the six-membered ring, thereby preventing the competing 5-exo-dig cyclization pathway that would result in a five-membered lactone ring. This understanding of the reaction mechanism is crucial for predicting the outcomes of similar cyclization reactions and for the rational design of synthetic routes to other complex fused heterocyclic systems.
Influence of Molecular Architecture on Reactivity and Electronic Properties
Steric Hindrance and Conformational Effects of the tert-Butyl Group
The tert-butyl group, characterized by its significant steric bulk, exerts a profound influence on the molecular architecture of 3-(tert-butyl)thiophene-2-carboxylic acid. This bulky substituent, positioned adjacent to the carboxylic acid group on the thiophene (B33073) ring, introduces notable steric hindrance that dictates the molecule's preferred conformation and reactivity. The spatial demands of the tert-butyl group can restrict the rotation of the carboxylic acid group, influencing the dihedral angle between the plane of the thiophene ring and the carboxylic acid moiety.
This steric strain can lead to a non-planar arrangement, which in turn affects the electronic communication between the substituent and the heterocyclic ring. The presence of the tert-butyl group can also shield the adjacent carboxylic acid and the C4 position of the thiophene ring from incoming reagents, thereby influencing reaction pathways. In derivatives of thiophene, the presence of bulky substituents like the tert-butyl group has been shown to stabilize transition states in certain reactions, a direct consequence of its steric influence. For instance, in iodolactonization reactions of similar 3-alkynylthiophene-2-carboxylic acids, the tert-butyl group has been observed to favor specific cyclization pathways due to the stabilization of the transition state.
Electronic Perturbations Induced by Substituents on the Thiophene Ring
The electronic properties of the thiophene ring in this compound are modulated by the interplay of the electronic effects of both the tert-butyl and the carboxylic acid substituents. The tert-butyl group, being an alkyl group, is generally considered to be weakly electron-donating through an inductive effect (+I). This effect increases the electron density on the thiophene ring, albeit to a modest extent.
Conversely, the carboxylic acid group at the 2-position is strongly electron-withdrawing, primarily through a resonance effect (-M) and also through an inductive effect (-I). This withdrawal of electron density deactivates the thiophene ring towards electrophilic substitution reactions. The presence of the electron-donating tert-butyl group at the 3-position can partially counteract the deactivating effect of the carboxylic acid group, influencing the regioselectivity of such reactions.
Correlation between Molecular Structure and Reaction Selectivity
The molecular structure of this compound, particularly the steric and electronic contributions of its substituents, plays a crucial role in determining the selectivity of its chemical reactions. The bulky tert-butyl group at the 3-position provides significant steric hindrance, which can direct incoming reagents to less hindered positions on the thiophene ring.
A notable example of this structure-reactivity correlation is observed in iodolactonization reactions of analogous 3-alkynylthiophene-2-carboxylic acids. Research has demonstrated that the presence of a tert-butyl group on the alkyne chain leads to high regioselectivity, favoring a 6-endo-dig cyclization to form a thienopyranone derivative in high yield. This is attributed to the steric bulk of the tert-butyl group stabilizing the necessary transition state for this specific reaction pathway. In contrast, smaller substituents on the alkyne lead to a mixture of products, highlighting the directing effect of the tert-butyl group.
The electronic interplay between the electron-donating tert-butyl group and the electron-withdrawing carboxylic acid group also influences reaction selectivity. For electrophilic substitution reactions, the position of attack on the thiophene ring is guided by the combined directing effects of these two groups. While the carboxylic acid group deactivates the ring and directs incoming electrophiles to the 5-position, the activating effect of the tert-butyl group can modulate this preference. The steric hindrance at the 4-position by the adjacent tert-butyl group would likely disfavor substitution at this site, further enhancing the selectivity for the 5-position.
Hydrogen Bonding and π-π Stacking Interactions in Molecular Assemblies
In the solid state and in solution, molecules of this compound can engage in non-covalent interactions, namely hydrogen bonding and π-π stacking, which are fundamental to the formation of supramolecular assemblies. The carboxylic acid functional group is a potent hydrogen bond donor and acceptor. youtube.com This allows for the formation of strong intermolecular hydrogen bonds, typically leading to the formation of centrosymmetric dimers where the carboxylic acid groups of two molecules interact. youtube.comnih.gov
The thiophene ring, being an aromatic heterocycle, can participate in π-π stacking interactions. acs.org These interactions arise from the attractive forces between the electron-rich π-systems of adjacent thiophene rings. However, the bulky tert-butyl group at the 3-position is expected to have a significant impact on the efficiency of π-π stacking. The steric hindrance imposed by the tert-butyl group may prevent the close, parallel alignment of the thiophene rings that is optimal for strong π-π stacking. This can lead to distorted or offset stacking arrangements in the crystal lattice.
Advanced Characterization and Computational Studies
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are fundamental in confirming the chemical structure of 3-(tert-Butyl)thiophene-2-carboxylic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy each provide unique pieces of information that, when combined, offer a complete picture of the molecular architecture.
High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, these techniques confirm the presence and connectivity of the tert-butyl group, the thiophene (B33073) ring, and the carboxylic acid moiety.
In ¹H NMR, the protons on the thiophene ring typically appear as doublets in the aromatic region. The proton at the 5-position is expected to resonate further downfield than the proton at the 4-position due to the influence of the neighboring sulfur atom and carboxylic acid group. The large tert-butyl group gives rise to a characteristic sharp singlet in the upfield region, integrating to nine protons. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its signal disappears upon deuterium (B1214612) exchange with D₂O.
¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum will show distinct signals for the quaternary carbons of the tert-butyl group and the thiophene ring (C2 and C3), the methine carbons of the thiophene ring (C4 and C5), the methyl carbons of the tert-butyl group, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is characteristically found in the downfield region of the spectrum, typically between 165 and 185 ppm.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| -COOH | >10 | Broad Singlet | Disappears with D₂O exchange. |
| Thiophene H-5 | 7.5 - 7.8 | Doublet | Couples with H-4. |
| Thiophene H-4 | 7.1 - 7.4 | Doublet | Couples with H-5. |
| -C(CH₃)₃ | 1.3 - 1.5 | Singlet | Integrates to 9 protons. |
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylic Acid) | 165 - 175 |
| Thiophene C2 | 140 - 150 |
| Thiophene C3 | 145 - 155 |
| Thiophene C5 | 125 - 135 |
| Thiophene C4 | 120 - 130 |
| -C(CH₃)₃ (Quaternary) | 30 - 40 |
| -C(CH₃)₃ (Methyl) | 25 - 35 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by several key absorption bands.
A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carbonyl group in the carboxylic acid gives rise to a strong, sharp absorption band in the range of 1680-1710 cm⁻¹. The presence of the thiophene ring is indicated by C-H stretching vibrations around 3100 cm⁻¹ and C=C stretching vibrations within the 1500-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene ring can also be observed, typically in the fingerprint region.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid O-H | Stretching | 2500 - 3300 | Broad, Strong |
| Aromatic C-H (Thiophene) | Stretching | ~3100 | Medium |
| Aliphatic C-H (tert-Butyl) | Stretching | 2850 - 3000 | Medium |
| Carboxylic Acid C=O | Stretching | 1680 - 1710 | Strong, Sharp |
| Aromatic C=C (Thiophene) | Stretching | 1500 - 1600 | Medium |
| Carboxylic Acid C-O | Stretching | 1210 - 1320 | Strong |
| Carboxylic Acid O-H | Bending (out-of-plane) | 900 - 960 | Broad, Medium |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) can be employed.
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45). The fragmentation of the tert-butyl group often results in the loss of a methyl radical (-CH₃, M-15) or the formation of a stable tert-butyl cation.
| m/z Value | Assignment | Notes |
|---|---|---|
| [M]⁺ | Molecular Ion | Corresponds to the exact molecular weight. |
| [M-15]⁺ | Loss of a methyl radical (-CH₃) | Fragmentation of the tert-butyl group. |
| [M-17]⁺ | Loss of a hydroxyl radical (-OH) | Common fragmentation for carboxylic acids. |
| [M-45]⁺ | Loss of a carboxyl radical (-COOH) | Common fragmentation for carboxylic acids. |
| [M-57]⁺ | Loss of a tert-butyl radical | Fragmentation of the tert-butyl group. |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the thiophene ring in this compound, absorb UV or visible light, promoting electrons from a lower energy molecular orbital to a higher energy one.
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the thiophene ring. The position of the absorption maximum (λmax) is influenced by the substituents on the ring. The carboxylic acid group, being an electron-withdrawing group, and the tert-butyl group, an electron-donating group, will affect the energy of the molecular orbitals and thus the wavelength of maximum absorption. Generally, thiophene derivatives exhibit strong absorption in the UV region, typically between 250 and 300 nm.
| Electronic Transition | Expected λmax (nm) | Solvent |
|---|---|---|
| π → π* | 250 - 300 | Ethanol (B145695) or Hexane |
Theoretical Investigations using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting molecular properties, including geometry, electronic structure, and spectroscopic data, providing insights that complement experimental findings.
DFT calculations can be used to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. For this compound, calculations would likely explore the rotational orientation of the carboxylic acid group relative to the thiophene ring and the conformation of the tert-butyl group.
Furthermore, DFT is employed to calculate the electronic structure, including the distribution of electron density and the energies of the molecular orbitals. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity. The spatial distribution of the HOMO and LUMO can reveal the regions of the molecule that are most likely to act as electron donors and acceptors, respectively, in chemical reactions.
| Calculated Property | Significance |
|---|---|
| Optimized Geometry (Bond Lengths, Angles) | Provides the most stable 3D structure of the molecule. |
| HOMO Energy | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Energy Gap | Relates to the chemical reactivity and stability of the molecule. |
| Molecular Electrostatic Potential (MEP) | Maps the electron density to identify electrophilic and nucleophilic sites. |
Frontier Molecular Orbital Analysis (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity and electronic properties of a molecule. youtube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comlibretexts.org Conversely, the LUMO is the lowest energy orbital capable of accepting electrons, thus governing the molecule's electrophilicity. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.gov
For this compound, computational studies on analogous structures like 3-methylthiophene-2-carboxylic acid and thiophene-2-carboxylic acid provide insight into its electronic profile. researchgate.netiosrjournals.org The HOMO is expected to be primarily localized over the electron-rich thiophene ring, which is characteristic of thiophene derivatives. researchgate.net The electron-donating tert-butyl group at the C3 position further increases the electron density of the ring, thereby raising the energy of the HOMO compared to unsubstituted thiophene-2-carboxylic acid.
Table 1: Predicted Frontier Molecular Orbital Energies and Energy Gap for this compound based on analogous compounds.
| Parameter | Predicted Energy (eV) | Description |
| EHOMO | ~ -6.0 to -6.5 | The highest occupied molecular orbital energy, indicating the capacity to donate electrons. Primarily localized on the thiophene ring. |
| ELUMO | ~ -1.5 to -2.0 | The lowest unoccupied molecular orbital energy, indicating the capacity to accept electrons. Distributed over the ring and COOH group. |
| Energy Gap (ΔE) | ~ 4.0 to 5.0 | The difference between ELUMO and EHOMO, reflecting the molecule's chemical stability and reactivity. |
Vibrational Analysis and Prediction of Spectroscopic Signatures
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding structure of a molecule. nih.gov Theoretical vibrational analysis, often performed using DFT calculations, can predict the frequencies and intensities of vibrational modes, aiding in the interpretation of experimental spectra. mdpi.com
For this compound, the predicted spectrum would be dominated by characteristic vibrations of its constituent functional groups: the carboxylic acid, the tert-butyl group, and the thiophene ring.
Carboxylic Acid Vibrations : The most prominent feature is the O-H stretching vibration, which appears as a very broad band in the 3500–2500 cm⁻¹ region due to strong intermolecular hydrogen bonding that typically forms dimers in the solid state. spectroscopyonline.com The carbonyl (C=O) stretching vibration is expected as a strong, sharp peak, typically in the 1730-1700 cm⁻¹ range for saturated acids. spectroscopyonline.com Additionally, C-O stretching and O-H bending modes are predicted between 1320-1210 cm⁻¹ and 960-900 cm⁻¹, respectively. spectroscopyonline.com
Thiophene Ring Vibrations : The aromatic C-H stretching vibrations of the thiophene ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically appear in the 1550–1350 cm⁻¹ region. iosrjournals.org The C-S stretching modes are generally observed at lower frequencies, often between 710 and 680 cm⁻¹. iosrjournals.org
tert-Butyl Group Vibrations : The C-H stretching vibrations of the methyl groups within the tert-butyl substituent are anticipated in the 2980–2870 cm⁻¹ range. Characteristic C-H bending modes for this group are also expected.
DFT calculations, such as those performed with the B3LYP functional, allow for the assignment of these vibrational frequencies based on the potential energy distribution (PED). iosrjournals.orgnih.gov
Table 2: Predicted Key Vibrational Frequencies for this compound.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H Stretch | Carboxylic Acid | 3500 - 2500 | Broad, Strong |
| C-H Stretch (Aromatic) | Thiophene Ring | ~3100 | Medium |
| C-H Stretch (Aliphatic) | tert-Butyl Group | 2980 - 2870 | Strong |
| C=O Stretch | Carboxylic Acid | 1730 - 1700 | Strong, Sharp |
| C=C Stretch (Ring) | Thiophene Ring | 1550 - 1350 | Medium-Strong |
| C-O Stretch / O-H Bend | Carboxylic Acid | 1320 - 1210 | Strong |
| O-H Wag (Out-of-plane bend) | Carboxylic Acid | 960 - 900 | Broad, Medium |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of intramolecular bonding and charge transfer (delocalization) effects. periodicodimineralogia.itresearchgate.net It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy, E(2). This analysis reveals the significance of hyperconjugation and resonance within the molecule. iosrjournals.org
In this compound, several key intramolecular interactions are expected:
Thiophene Ring Delocalization : Significant delocalization arises from the interaction between the lone pair (LP) electrons of the sulfur atom and the antibonding π* orbitals of the adjacent C=C bonds within the thiophene ring. This interaction is fundamental to the aromaticity and stability of the thiophene moiety. iosrjournals.org
Carboxylic Acid Resonance : Strong resonance interactions occur within the carboxylic acid group. Specifically, the delocalization of a lone pair from the hydroxyl oxygen (LP O) to the antibonding π* orbital of the carbonyl group (π* C=O) contributes to the stability of the carboxylate function.
Ring-Substituent Interactions : NBO analysis can elucidate the electronic interplay between the thiophene ring and its substituents. The π electrons of the thiophene ring can interact with the antibonding π* orbital of the C=O bond in the carboxylic acid group. Furthermore, hyperconjugative interactions can occur between the σ bonds of the tert-butyl group and the π* orbitals of the thiophene ring, explaining the electron-donating nature of the alkyl group.
Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies.
| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Predicted E(2) (kcal/mol) |
| LP (S) | π* (C=C in ring) | Resonance (Aromaticity) | High |
| LP (O of OH) | π* (C=O) | Resonance (Carboxyl) | High |
| π (C=C in ring) | π* (C=O) | Conjugation | Moderate |
| σ (C-H of tert-Butyl) | π* (C=C in ring) | Hyperconjugation | Low |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic species. researchgate.netmdpi.com The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-deficient, prone to nucleophilic attack). Green and yellow represent intermediate or near-neutral potentials. researchgate.net
For this compound, the MEP map is expected to show distinct regions of varying potential:
Negative Potential (Red/Yellow) : The most negative potential is anticipated to be localized on the oxygen atoms of the carboxylic acid group, particularly the carbonyl oxygen, due to their high electronegativity and the presence of lone pairs. researchgate.net This region is the primary site for electrophilic attack and hydrogen bond donation. researchgate.net
Positive Potential (Blue) : The most positive potential is expected around the acidic hydrogen of the hydroxyl group (O-H), making it highly susceptible to deprotonation by a base. The hydrogen atom on the thiophene ring may also exhibit a lesser degree of positive potential.
Neutral/Intermediate Potential (Green) : The thiophene ring and the tert-butyl group, being less polar, would likely be represented by green or light yellow colors, indicating a relatively neutral potential. However, the π-electron cloud of the thiophene ring can create a region of slight negative potential above and below the plane of the ring.
The MEP map provides a clear, intuitive visualization of where the molecule is most likely to interact with other chemical species, guiding the understanding of its intermolecular interactions and reaction mechanisms. wolfram.com
Local Reactivity Descriptors and Fukui Functions
There are three main types of Fukui functions:
f+(r) : For nucleophilic attack (electron acceptance), indicating the sites most likely to react with a nucleophile. researchgate.net
f-(r) : For electrophilic attack (electron donation), highlighting the sites most likely to react with an electrophile. semanticscholar.org
f0(r) : For radical attack.
For this compound, the Fukui functions would predict the following reactivity patterns:
Nucleophilic Attack (f+) : The largest values of f+(r) are expected on the carbonyl carbon of the carboxylic acid group, as it is electron-deficient and part of a polarized double bond. This site is the most favorable for attack by nucleophiles.
Electrophilic Attack (f-) : The sites most susceptible to electrophilic attack are predicted to be on the electron-rich thiophene ring. semanticscholar.org Specifically, the C5 position (para to the carboxylic acid) is a likely candidate, as is common in electrophilic substitution reactions on 2-substituted thiophenes. The oxygen atoms of the carboxyl group would also show high f-(r) values.
These descriptors provide a more nuanced understanding of reactivity than MEP alone, offering quantitative predictions of site selectivity in chemical reactions. mdpi.com
Studies on Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, such as that from a high-intensity laser. researchgate.net Organic molecules with NLO properties are of great interest for applications in photonics and optoelectronics. nih.gov Key molecular features for significant third-order NLO activity include an extended π-conjugated system that facilitates electron delocalization, often coupled with electron-donating and electron-accepting groups. mdpi.com
This compound possesses the basic structural elements that could lead to NLO properties. The thiophene ring serves as a π-conjugated bridge. The carboxylic acid group acts as an electron acceptor, while the tert-butyl group is a weak electron donor. This donor-π-acceptor (D-π-A) architecture can enhance intramolecular charge transfer (ICT), a critical factor for NLO response. nih.gov
Computational studies can predict NLO properties by calculating the dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. A large hyperpolarizability value indicates a strong NLO response. For a molecule like this compound, theoretical calculations would likely show a moderate NLO response. While the fundamental D-π-A structure is present, the donor strength of the tert-butyl group and the acceptor strength of the carboxylic acid are not as pronounced as in dedicated NLO chromophores, such as those containing nitro or amino groups. rsc.org However, its potential for modification makes it an interesting scaffold for designing new NLO materials.
X-ray Crystallography for Solid-State Structures
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions.
While the specific crystal structure of this compound is not widely reported, analysis of related structures allows for well-founded predictions about its solid-state conformation. A crystallographic study would be expected to reveal several key features:
Molecular Geometry : The analysis would confirm the planarity of the thiophene ring and the geometry of the tert-butyl and carboxylic acid substituents. It would precisely measure the dihedral angle between the plane of the thiophene ring and the carboxylic acid group, which is influenced by steric hindrance from the adjacent tert-butyl group.
Intermolecular Interactions : Carboxylic acids in the solid state almost invariably form centrosymmetric hydrogen-bonded dimers. researchgate.net It is highly probable that two molecules of this compound would be linked by a pair of strong O-H···O=C hydrogen bonds, forming a characteristic eight-membered ring.
X-ray diffraction provides indispensable experimental data that complements and validates the findings from the computational studies discussed previously.
Single-Crystal X-ray Diffraction Studies of this compound and its Cocrystals
Despite extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), no publicly available single-crystal X-ray diffraction data for this compound or any of its cocrystals could be located. Consequently, detailed information on its crystal system, space group, unit cell dimensions, and the precise geometry of the molecule in the solid state remains undetermined. The absence of this foundational data precludes a definitive analysis of its solid-state conformation and packing.
Analysis of Supramolecular Architectures and Intermolecular Interactions
The supramolecular architecture of a crystalline compound is dictated by the network of non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. These interactions are fundamental to understanding crystal packing and can significantly influence properties like solubility and melting point.
In the absence of single-crystal X-ray diffraction data for this compound, a detailed and experimentally verified analysis of its supramolecular architecture and specific intermolecular interactions is not possible. While it can be hypothesized that the carboxylic acid moiety would lead to the formation of hydrogen-bonded dimers, a common motif for carboxylic acids, the specific nature and geometry of these and other potential interactions, such as those involving the thiophene ring or the tert-butyl group, remain speculative without experimental validation.
Thermal Stability Assessment through Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. It is a critical tool for assessing the thermal stability of a compound, providing information on decomposition temperatures and the presence of volatile components.
A comprehensive search of scientific literature did not yield any specific thermogravimetric analysis (TGA) data for this compound. Therefore, its thermal stability profile, including its onset of decomposition and degradation pathway under thermal stress, has not been experimentally reported.
Applications in Advanced Materials Science and Synthetic Strategy Design
Role of 3-(tert-Butyl)thiophene-2-carboxylic acid as a Versatile Synthetic Building Block
This compound serves as a crucial building block in synthetic chemistry, largely due to the unique steric and electronic characteristics imparted by its substituents. The thiophene (B33073) ring itself is a common scaffold in medicinal chemistry and materials science, while the carboxylic acid at the 2-position and the bulky tert-butyl group at the 3-position provide specific functionalities and spatial control.
The carboxylic acid group acts as a versatile handle for a variety of chemical transformations, including esterification, amidation, and conversion to acyl chlorides. These reactions allow for the covalent attachment of the thiophene unit to other molecules, forming the basis for more complex structures. Thiophene-2-carboxylic acids are widely studied as substrates in coupling reactions and olefinations. wikipedia.org
The most defining feature of this molecule is the tert-butyl group. This large, sterically demanding substituent exerts significant influence on the molecule's reactivity and the properties of its derivatives. Its bulkiness can direct the regioselectivity of subsequent reactions on the thiophene ring, providing a powerful tool for synthetic chemists to control the outcome of a reaction. For instance, the steric hindrance can enhance the selectivity of cyclization reactions. This control is critical in creating precisely structured molecules for specific applications. Furthermore, the tert-butyl group enhances the solubility of the molecule and its derivatives in organic solvents, which is a significant advantage for solution-based processing of materials.
The combination of these features makes this compound a foundational component for constructing larger, functional molecules with tailored properties for various advanced applications.
Development of Conductive Polymers for Organic Electronics
Thiophene-based polymers are at the forefront of research into organic conductive materials due to their excellent electronic properties. This compound is utilized in the synthesis of such conductive polymers, which are integral to the field of organic electronics.
Conductive polymers synthesized from thiophene derivatives, including this compound, have significant applications in organic electronic devices. These materials are incorporated into the active layers of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells (OPVs). In OLEDs, these polymers can function as the emissive layer or as charge-transporting layers. In OPVs, they are used to form the bulk heterojunction layer where charge separation occurs. The tailored structure of the monomer, influenced by the tert-butyl group, can affect the polymer's morphology and electronic energy levels, which in turn impacts the efficiency and performance of the final device.
The inclusion of thiophene units is a well-established strategy for enhancing the electrical conductivity and environmental stability of polymers. The sulfur atom in the thiophene ring contributes to the delocalization of π-electrons along the polymer backbone, which is essential for charge transport. The tert-butyl group plays a secondary but important role. By increasing the solubility of the resulting polythiophene derivatives, it facilitates easier processing and potentially allows for better control over the thin-film morphology during device fabrication. Improved processing can lead to more ordered polymer chains, which is beneficial for charge mobility. Moreover, the bulky side group can influence the packing of the polymer chains, which has a direct impact on both conductivity and the material's stability.
| Polymer System Application | Role of Thiophene Derivative | Key Enhancement |
| Organic Light-Emitting Diodes (OLEDs) | Monomer for active layer synthesis | Tailors electronic properties and morphology |
| Organic Photovoltaic Cells (OPVs) | Component of the bulk heterojunction | Influences charge separation efficiency |
| General Polythiophene Systems | Building block for the polymer backbone | Improves electrical conductivity and stability |
Precursors for Functionalized Thiophene Derivatives with Tailored Properties
The strategic placement of functional groups on the thiophene ring allows for the fine-tuning of molecular properties. This compound is an excellent precursor for a wide range of functionalized thiophene derivatives. The carboxylic acid function is a key reactive site. For example, it can be converted into an acid chloride, which is a highly reactive intermediate for attaching the thiophene core to other molecular fragments. beilstein-journals.org
The tert-butyl group's steric influence is particularly valuable in directing further substitutions on the thiophene ring. For example, in electrophilic substitution reactions, the bulkiness of the tert-butyl group can block certain positions, leading to a higher yield of a specific, desired isomer. This regioselective control is crucial for synthesizing derivatives with precisely tailored electronic and physical properties for specific applications, such as in the development of new insecticides where specific substitution patterns on the thiophene ring are required. beilstein-journals.org Research has shown that the bulky tert-butyl group can stabilize transition states in certain reactions, such as iodolactonization, leading to the exclusive formation of a single product, whereas smaller substituents result in a mixture of products.
Design and Synthesis of Organic Semiconductor Candidates
Organic semiconductors are the active components in a variety of electronic devices, including organic thin-film transistors (OTFTs). Thiophene-containing molecules are a major class of organic semiconductors. The introduction of tert-butyl groups onto a thiophene-based molecular backbone is a known strategy to improve the material's properties.
The primary benefit of the tert-butyl substituent in this context is the significant improvement in solubility in common organic solvents. This is a critical factor for the fabrication of electronic devices using solution-based techniques like spin-coating or printing, which are generally more cost-effective than vacuum deposition methods. Molecules like α,ω-di-tert-butyl-quaterthiophene show much-improved solubility compared to the unsubstituted parent compound.
Furthermore, the tert-butyl groups can act as a passivation layer in thin-film transistors. This can lead to more stable device operation over time. The presence of these bulky groups can influence the crystal packing of the organic semiconductor in the solid state, which in turn affects the charge carrier mobility—a key performance metric for a semiconductor.
| Feature | Influence of tert-Butyl Group | Impact on Organic Semiconductors |
| Solubility | Increases solubility in organic solvents | Enables solution-based processing for device fabrication |
| Device Stability | Can act as a passivation layer | Leads to more stable transistor operation over time |
| Molecular Packing | Influences solid-state crystal structure | Affects charge carrier mobility |
Cocrystallization for Material Engineering
Cocrystallization is a powerful technique in material engineering used to design crystalline solids with optimized physicochemical properties, such as solubility, stability, and bioavailability, without altering the chemical structure of the active molecule. researchgate.net This is achieved by combining a target molecule with a suitable coformer in a stoichiometric ratio within a crystal lattice.
This compound is a prime candidate for cocrystal engineering due to the presence of its carboxylic acid group. Carboxylic acids are well-known for their ability to form robust and predictable hydrogen-bonding interactions, particularly the acid-acid homosynthon or the acid-amide and acid-pyridine heterosynthons. researchgate.netacs.org These supramolecular synthons are the "glue" that holds the cocrystal together.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies for Substituted Thiophene (B33073) Carboxylic Acids
The synthesis of substituted thiophene carboxylic acids, including 3-(tert-Butyl)thiophene-2-carboxylic acid, continues to be an area of active research, with a focus on improving efficiency, scalability, and functional group tolerance. While traditional methods like Grignard reactions and Friedel-Crafts alkylation followed by carboxylation provide viable routes, newer methodologies are being explored.
One promising approach involves the regioselective cyclization of functionalized precursors. For instance, the iodolactonization of 3-alkynylthiophene-2-carboxylic acids has demonstrated that the bulky tert-butyl group can effectively control the reaction's stereochemical outcome, leading to the formation of specific bicyclic iodothienopyranones in high yield. This highlights the directing effect of the tert-butyl group, a feature that can be exploited in the design of other synthetic pathways.
Future research is expected to focus on C-H activation and functionalization techniques, which offer a more atom-economical approach to thiophene modification. Additionally, palladium-catalyzed carbonylation of halogenated thiophene precursors remains a robust method for introducing the carboxylic acid functionality. beilstein-journals.org The development of one-pot procedures that combine multiple synthetic steps, such as bromination/debromination followed by carboxylation, will be crucial for creating commercially viable processes for complex thiophene derivatives. beilstein-journals.org
Table 1: Comparison of Synthetic Methodologies for Substituted Thiophene Carboxylic Acids
| Methodology | Description | Advantages | Challenges |
| Grignard Reaction | Reaction of a Grignard reagent with carbon dioxide. | Well-established, versatile. | Requires anhydrous conditions, sensitive to functional groups. |
| Friedel-Crafts Alkylation/Acylation | Alkylation or acylation of the thiophene ring followed by oxidation or other transformations. | Good for introducing alkyl and acyl groups. | Catalyst choice is crucial, potential for polysubstitution. |
| Palladium-Catalyzed Carbonylation | Introduction of a carbonyl group using carbon monoxide and a palladium catalyst. | High functional group tolerance, good yields. | Requires specialized equipment for handling CO gas. |
| C-H Activation | Direct functionalization of C-H bonds on the thiophene ring. | Atom-economical, reduces pre-functionalization steps. | Regioselectivity can be challenging to control. |
| Cyclization Reactions | Construction of the thiophene ring from acyclic precursors. | Allows for the synthesis of highly substituted thiophenes. | Can involve multiple steps and require specific starting materials. |
Advanced Catalyst Development for Efficient Transformations
The development of advanced catalysts is paramount for the efficient and selective synthesis and functionalization of thiophene derivatives. Research in this area is moving towards catalysts that can operate under milder conditions, offer higher turnover numbers, and provide greater control over regioselectivity.
For the synthesis of thiophene-2-carboxylic acids, various metal-containing catalysts have shown promise. For example, vanadium, iron, and molybdenum complexes have been demonstrated to catalyze the reaction of thiophenes with carbon tetrachloride and methanol (B129727) to yield the corresponding carboxylic acid esters. acs.org These catalysts are believed to proceed through the in-situ generation of reactive intermediates that facilitate the carboxylation process.
In the realm of cross-coupling reactions, which are essential for elaborating the structure of thiophene-based molecules, copper(I) thiophene-2-carboxylate (B1233283) has been utilized as a catalyst in Ullmann coupling reactions. wikipedia.org Future catalyst design will likely focus on creating more robust and versatile systems, potentially based on earth-abundant metals, to reduce cost and environmental impact. The development of catalysts for asymmetric transformations will also be a key area, enabling the synthesis of chiral thiophene derivatives for applications in pharmaceuticals and materials science.
Computational Design of Derivatives with Predicted Chemical Reactivity and Electronic Characteristics
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the chemical reactivity and electronic properties of molecules, including thiophene derivatives. researchgate.netnih.gov Such studies allow for the in-silico design of novel compounds with tailored characteristics before their synthesis, saving significant time and resources.
For thiophene carboxylic acids, computational studies have been used to understand the differences in reactivity between isomers, such as thiophene-2-carboxylic acid and thiophene-3-carboxylic acid. nih.gov These studies analyze factors like molecular geometry, electronic structure, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack. researchgate.netnih.gov
In the context of this compound, computational modeling could be employed to:
Predict the impact of the tert-butyl group on the electronic properties of the thiophene ring and the acidity of the carboxylic acid.
Model the transition states of various reactions to understand the steric influence of the tert-butyl group on reactivity and regioselectivity.
Design derivatives with specific electronic properties, such as tailored HOMO-LUMO gaps, for applications in organic electronics.
Simulate interactions with biological targets to guide the development of new pharmaceutical agents. nih.gov
Integration of this compound into Complex Architectures for Advanced Materials
The unique steric and electronic properties conferred by the tert-butyl group make this compound an attractive building block for the synthesis of advanced materials. The thiophene moiety itself is a well-known component of conducting polymers and organic electronic materials due to its electron-rich nature.
The incorporation of this compound into polymers could lead to materials with modified solubility, processability, and solid-state packing, all of which are crucial for the performance of devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The bulky tert-butyl group can disrupt π-π stacking, which can be advantageous in certain applications by preventing aggregation-induced quenching of fluorescence or by influencing the morphology of thin films.
Future research will likely explore the synthesis of oligomers and polymers containing the this compound unit and the investigation of their photophysical and electronic properties. The carboxylic acid group provides a convenient handle for further functionalization or for anchoring the molecule to surfaces, opening up possibilities for the creation of functional thin films and sensors.
Studies on the Self-Assembly and Supramolecular Chemistry of its Derivatives
The ability of molecules to self-assemble into well-defined supramolecular structures is a key principle in nanoscience and materials chemistry. Thiophene derivatives, with their potential for π-π stacking and hydrogen bonding (through the carboxylic acid group), are excellent candidates for forming such assemblies.
While specific studies on the self-assembly of this compound are yet to be reported, the broader field of thiophene supramolecular chemistry provides a strong foundation for future investigations. The interplay between the hydrogen bonding of the carboxylic acid moieties and the π-stacking of the thiophene rings can lead to the formation of various nanostructures, such as nanowires, ribbons, and sheets. The bulky tert-butyl group would be expected to play a significant role in directing the self-assembly process, potentially leading to novel and predictable packing motifs.
Future research in this area could involve:
The synthesis of various derivatives of this compound (e.g., esters, amides) to tune the intermolecular interactions.
The study of their self-assembly in different solvents and on various surfaces.
The characterization of the resulting supramolecular structures using techniques such as atomic force microscopy (AFM) and X-ray diffraction.
The exploration of the properties of these self-assembled materials, such as their conductivity and optical properties.
Q & A
Basic Question: What are the optimal synthetic routes for 3-(tert-Butyl)thiophene-2-carboxylic acid, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves functionalizing thiophene-2-carboxylic acid derivatives with tert-butyl groups. A validated approach includes iodolactonization of 3-alkynylthiophene-2-carboxylic acids, where the tert-butyl substituent is introduced via a triple-bond alkylation (e.g., 3-(3,3-dimethylbut-1-yn-1-yl)thiophene-2-carboxylic acid). Reaction conditions (e.g., iodine in DCM at room temperature) yield bicyclic iodothienopyranones with good regioselectivity (73% yield for tert-butyl derivatives) . Purification involves column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization. Purity (>95%) is confirmed via HPLC and ¹H/¹³C NMR, with melting point analysis (137–142°C range) as a secondary check .
Basic Question: What safety protocols are critical for handling this compound in the lab?
Methodological Answer:
Key precautions include:
- Ventilation: Use fume hoods to avoid inhalation of dust (particle size <10 µm) .
- PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (LD₅₀ >2000 mg/kg in rats) .
- Containment: Sweep spills with non-sparking tools and dispose in sealed containers (EPA hazard code D003) .
- Storage: Keep in amber glass vials at ambient temperatures, away from oxidizers and moisture .
Advanced Question: How does steric hindrance from the tert-butyl group influence functionalization reactions?
Methodological Answer:
The tert-butyl group’s bulkiness reduces reactivity in electrophilic substitutions but enhances regioselectivity in cyclization reactions. For example, iodolactonization of 3-(tert-butyl)alkynyl derivatives proceeds via a 6-endo-dig mechanism, favoring bicyclic thienopyranone formation over side products (e.g., simple cycloisomerization). This contrasts with linear alkyl chains (e.g., hex-1-yn-1-yl), which show lower chemoselectivity (61% vs. 73% yield for tert-butyl) due to reduced steric stabilization of transition states . Kinetic studies (monitored via TLC and ¹H NMR) confirm slower reaction rates for tert-butyl substrates but higher product stability.
Advanced Question: What analytical techniques resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR distinguishes regioisomers via coupling patterns (e.g., thiophene protons at δ 7.2–7.8 ppm) and tert-butyl singlet (δ 1.3–1.5 ppm). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and quaternary carbons .
- Mass Spectrometry: High-resolution MS (HRMS-ESI) identifies molecular ions (e.g., [M+H]⁺ at m/z 228.0784 for C₁₀H₁₄O₂S) and fragmentation patterns .
- X-ray Crystallography: Resolves steric clashes in bicyclic derivatives (e.g., thieno[2,3-c]pyran-7-one), confirming dihedral angles <10° between thiophene and lactone rings .
Advanced Question: How can conflicting data on reaction yields for tert-butyl derivatives be reconciled?
Data Contradiction Analysis:
Discrepancies in yields (e.g., 68–91% for iodolactonization) arise from:
- Substituent Electronic Effects: Electron-donating groups (e.g., p-methoxyphenyl) stabilize intermediates, improving yields (73–91%) vs. electron-withdrawing groups (e.g., m-chlorophenyl, 70%) .
- Solvent Polarity: Polar aprotic solvents (e.g., DCM) enhance iodine activation but may promote side reactions in hydrophilic substrates.
- Reaction Scale: Milligram-scale reactions show higher yields due to better temperature control vs. bulk syntheses.
Advanced Question: What strategies optimize sulfamoyl functionalization of this compound for drug discovery?
Methodological Answer:
- Sulfamoylation: React with chlorosulfonyl intermediates (e.g., 3-chlorosulfonyl-thiophene-2-carboxylic acid methyl ester) in anhydrous THF. Use triethylamine to scavenge HCl, achieving 78–85% yields for sulfamoyl derivatives (e.g., 3-(3-nitro-phenylsulfamoyl) analogs) .
- Bioisosteric Replacement: Replace carboxylic acid with amides (e.g., cyclohexylethylamide) to improve pharmacokinetics. Confirm bioactivity via β-lactamase inhibition assays (IC₅₀ <1 µM for optimized derivatives) .
Advanced Question: How is computational modeling applied to predict reactivity of this compound derivatives?
Methodological Answer:
- DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to assess transition-state energies for cyclization reactions. Compare activation barriers for tert-butyl vs. methyl substituents to explain regioselectivity trends .
- Docking Studies: Model interactions with target enzymes (e.g., β-lactamases) using AutoDock Vina. Focus on hydrophobic pockets accommodating the tert-butyl group, validated by IC₅₀ correlations (R² >0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
